molecular formula C10H5F4NO2 B13199662 7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B13199662
M. Wt: 247.15 g/mol
InChI Key: NVCHZZAAYTWXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a pre-formed indole derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
  • 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid

Comparison: Compared to these similar compounds, 7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is unique due to its indole core structure, which imparts different biological activities and chemical reactivity. The presence of the trifluoromethyl group further enhances its stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H5F4NO2

Molecular Weight

247.15 g/mol

IUPAC Name

7-fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H5F4NO2/c11-6-2-1-5(10(12,13)14)4-3-7(9(16)17)15-8(4)6/h1-3,15H,(H,16,17)

InChI Key

NVCHZZAAYTWXIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O)F

Origin of Product

United States

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